molecular formula C23H30N8O2 B2481721 3,4,7,9-四甲基-1-(2-(4-苯基哌嗪-1-基)乙基)-7,9-二氢-[1,2,4]三嗪[3,4-f]嘧啶-6,8(1H,4H)-二酮 CAS No. 923167-92-4

3,4,7,9-四甲基-1-(2-(4-苯基哌嗪-1-基)乙基)-7,9-二氢-[1,2,4]三嗪[3,4-f]嘧啶-6,8(1H,4H)-二酮

货号 B2481721
CAS 编号: 923167-92-4
分子量: 450.547
InChI 键: UEAGSNQCQYTUHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of arylpiperazine derivatives of purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione, including structures similar to the specified compound, involves targeting serotonin and dopamine receptor affinities. These derivatives are explored for their potential as antidepressants and/or antipsychotics. The synthesis process typically involves the creation of long-chain arylpiperazine derivatives through a series of chemical reactions aimed at producing compounds with specific receptor affinities, indicating a complex synthetic route that requires careful selection of starting materials and reaction conditions (Chłoń-Rzepa et al., 2015).

Molecular Structure Analysis

Structural optimization and analysis of related compounds demonstrate the significance of specific substituents for receptor binding and activity. For instance, the structural optimization of a reversible kinase inhibitor targeting EGFR mutations highlights the importance of molecular modifications for enhancing binding affinity and therapeutic potential. Such studies provide insights into the molecular structure-activity relationships necessary for designing compounds with desired pharmacological profiles (Yang et al., 2012).

Chemical Reactions and Properties

The chemical properties of arylpiperazine derivatives, including their receptor affinities and potential psychotropic activities, are determined through radioligand binding assays and pharmacological evaluations. These studies involve assessing the affinity of synthesized compounds for serotonin (5-HT) and dopamine (D2) receptors, contributing to our understanding of their chemical behavior and interaction with biological targets (Chłoń-Rzepa et al., 2013).

Physical Properties Analysis

The physical properties, such as lipophilicity and metabolic stability, of related compounds are evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are crucial for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles (Zagórska et al., 2016).

Chemical Properties Analysis

The exploration of chemical properties such as receptor affinity and functional activity highlights the potential therapeutic applications of arylpiperazine derivatives. In vitro and in vivo studies assess the compounds' interactions with various receptors, determining their agonistic or antagonistic properties and their potential efficacy as antidepressant or antipsychotic agents (Partyka et al., 2015).

科学研究应用

受体亲和力和药理评价

该化合物作为一系列嘌呤衍生物的一部分,显示出作为血清素受体的配体的潜力,特别是5-HT1A、5-HT2A和5-HT7,表明其在研究精神药理活动中的相关性。研究表明,某些衍生物在体内表现出抗焦虑和抗抑郁特性,突显了该化合物在开发治疗精神障碍新疗法中的应用。这些发现源自放射配体结合测定以确定亲和力和选择性,以及在常用模型中进行功能活性测试,如小鼠强迫游泳(FST)和四板测试(FPT),以评估抗抑郁和抗焦虑特性(Chłoń-Rzepa等,2013)

合成和生物评价

对咪唑[2,1-f]嘌呤-2,4-二酮衍生物的合成和药理评价的进一步研究表明,这些化合物,包括与所述化合物有关的结构相关化合物,作为有效的5-HT(1A)受体配体。临床前研究表明它们具有类似抗焦虑和抗抑郁的活性,为在心理健康领域开发新的治疗途径提供了可能(Zagórska等,2009)

抗抑郁和抗焦虑活性

对7-苯基哌嗪基烷基-1,3-二甲基嘌呤-2,6-二酮衍生物的研究,这些衍生物与所述化合物具有相同的核心结构,揭示了它们显著的抗抑郁和类似抗焦虑的活性。这些研究提供了关于修改嘌呤衍生物以增强其药理效力的见解,突显了该化合物在开发新的精神疾病治疗中的相关性(Partyka et al., 2015)

镇痛和抗炎特性

对8-甲氧基-1,3-二甲基-2,6-二氧嘌呤-7-基衍生物的研究,这些衍生物与所讨论的化合物在结构上相关,揭示了它们显著的镇痛和抗炎效果。这项研究表明了该化合物在开发新的疼痛管理和抗炎药物中的潜在应用(Zygmunt et al., 2015)

抗肿瘤和血管舒张作用

关于新型杂环化合物的研究,包括嘌呤[7,8-g]-6-氮杂喋啉和[1,2,4]三氮杂嘌呤,提供了关于该化合物潜在的抗肿瘤活性和其对血管舒张的影响的见解。这项研究暗示了在癌症治疗和心血管疾病管理中的可能应用(Ueda et al., 1987)

属性

IUPAC Name

3,4,7,9-tetramethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O2/c1-16-17(2)31-19-20(26(3)23(33)27(4)21(19)32)24-22(31)30(25-16)15-12-28-10-13-29(14-11-28)18-8-6-5-7-9-18/h5-9,17H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGSNQCQYTUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17594772

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。